Myristonitrile

Description

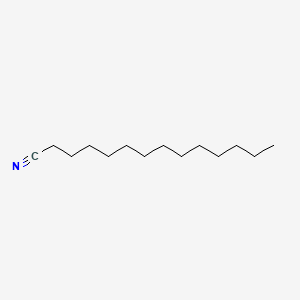

Structure

3D Structure

Properties

IUPAC Name |

tetradecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRCLPRHEOPXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060877 | |

| Record name | Tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-63-0, 68002-66-4 | |

| Record name | Tetradecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Myristonitrile: Chemical Properties, Structure, and Applications

Introduction

Myristonitrile, also known by its IUPAC name tetradecanenitrile, is a long-chain aliphatic nitrile.[1][2][3] As a member of the fatty nitrile chemical class, it is characterized by a 14-carbon hydrophobic alkyl chain attached to a polar nitrile (-C≡N) functional group.[1][4] This unique bifunctional nature—a long, nonpolar tail and a reactive, polar head—makes it a valuable intermediate in organic synthesis and a subject of interest in materials science and drug development. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific research. This compound is cataloged under several names and identifiers across various chemical databases.

| Identifier | Value | Source(s) |

| IUPAC Name | Tetradecanenitrile | [1] |

| CAS Number | 629-63-0 | [1][2][3][5] |

| Molecular Formula | C₁₄H₂₇N | [2][3][5] |

| Molecular Weight | 209.37 g/mol | [1][5] |

| Synonyms | This compound, Tridecyl Cyanide, 1-Cyanotridecane, Myristyl nitrile | [2][3][4][5] |

| InChI Key | MLRCLPRHEOPXLL-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCCCCCCCCCCCCC#N | [1][4] |

Molecular and Electronic Structure

The structure of this compound is defined by its two key components: a long, saturated alkyl chain and a terminal nitrile group. The 13-carbon chain attached to the nitrile carbon is hydrophobic and flexible, adopting various conformations in the liquid state.

The nitrile functional group (-C≡N) imparts significant polarity to the molecule. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry with a bond angle of 180°. The carbon-nitrogen triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. This concentration of electron density and the high electronegativity of nitrogen create a strong dipole moment, making the nitrile group a key site for chemical reactivity.

Caption: 2D structure of this compound (Tetradecanenitrile).

Physicochemical Properties

The physical properties of this compound are largely dictated by its long alkyl chain, which leads to a relatively high melting and boiling point compared to shorter-chain nitriles. It is typically a white or colorless solid or liquid, depending on the ambient temperature.[4][5]

| Property | Value | Source(s) |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [5] |

| Melting Point | 19 °C | [6] |

| Boiling Point | 226-227 °C (at 100 mmHg) | [6] |

| Density | 0.830 g/mL | [6] |

| Refractive Index | 1.4415 | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

The insolubility in water and solubility in nonpolar organic solvents is a direct consequence of its long, hydrophobic carbon chain.[4] This property is crucial for its application as an intermediate in reactions involving organic media.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.[7] The key expected features in various spectroscopic techniques are as follows:

-

Infrared (IR) Spectroscopy: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. This peak is a hallmark of the nitrile functional group. The spectrum will also show strong C-H stretching vibrations around 2850-2960 cm⁻¹ from the long alkyl chain.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be dominated by a large signal cluster between approximately 1.2-1.6 ppm, corresponding to the multiple methylene (-CH₂-) groups of the alkyl chain. A triplet around 2.3 ppm would correspond to the α-methylene group (adjacent to the -CN group), and a triplet around 0.9 ppm would correspond to the terminal methyl (-CH₃) group.

-

¹³C NMR: A distinct signal for the nitrile carbon will appear downfield, typically in the range of 115-125 ppm. The carbons of the alkyl chain will produce a series of signals in the upfield region (approx. 14-35 ppm).

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 209.37.[2][3][8] The fragmentation pattern would likely show a series of losses of CₙH₂ₙ₊₁ units from the alkyl chain.

Synthesis and Reactivity

Synthesis of this compound

This compound, like other long-chain aliphatic nitriles, is commonly synthesized via nucleophilic substitution. A prevalent and industrially viable method is the reaction of a 1-haloalkane with an alkali metal cyanide. The synthesis from 1-bromotridecane is a representative example.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a generalized representation and should be adapted and performed with appropriate safety measures by qualified personnel.

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with 1-bromotridecane and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or a polar protic solvent like ethanol.

-

Addition of Cyanide: Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 molar equivalents) is carefully added to the stirred solution. Caution: Cyanide salts are highly toxic.

-

Reaction: The reaction mixture is heated to reflux (typically 80-120 °C, depending on the solvent) and maintained for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.

Reactivity

The reactivity of this compound is centered on the nitrile functional group, which can undergo a variety of useful transformations.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form myristamide (C₁₃H₂₇CONH₂) and, upon further reaction, myristic acid (C₁₃H₂₇COOH). This is a fundamental route to producing C14 carboxylic acids and their derivatives.

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with lithium aluminum hydride, LiAlH₄) reduces the nitrile group to a primary amine, yielding tetradecylamine (C₁₄H₂₉NH₂). These long-chain amines are valuable surfactants and chemical intermediates.

-

Organometallic Reactions: The nitrile carbon is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgBr), leading to the formation of ketones after hydrolysis of the intermediate imine.

Applications in Research and Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), its structural motifs and derivatives are highly relevant in medicinal chemistry and drug development.

-

Synthetic Intermediate: this compound is a key precursor for the synthesis of C14 fatty amines, amides, and acids. These long-chain compounds are used in the production of surfactants, detergents, and as starting materials for more complex molecules.[4]

-

Role in Drug Design: The nitrile group is a versatile pharmacophore found in over 30 approved pharmaceutical drugs.[9][10] It can act as a bioisostere for carbonyl groups, improve metabolic stability by blocking labile sites, and enhance binding affinity to target proteins through hydrogen bonding and polar interactions.[9]

-

Lipophilicity Modification: The long C13H27 alkyl chain of this compound is a significant lipophilic tail. Incorporating such long alkyl chains into drug candidates can profoundly affect their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This strategy is often employed to enhance membrane permeability or to target lipid-rich environments in the body.

Safety, Handling, and Storage

This compound must be handled with care, following standard laboratory safety protocols. Although specific, detailed toxicology data for this compound is limited, data for similar aliphatic nitriles and general chemical safety principles apply.

-

Hazards: Like other nitriles, it is considered harmful if swallowed, in contact with skin, or if inhaled.[11] Contact with strong acids can potentially liberate highly toxic hydrogen cyanide gas. It may cause serious eye irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14]

Conclusion

This compound is a functionally important long-chain aliphatic nitrile with a distinct combination of a nonpolar alkyl chain and a polar, reactive nitrile group. Its well-defined chemical and physical properties make it a valuable building block in organic synthesis for producing a range of C14-chain compounds. For drug development professionals, the structural elements of this compound—the lipophilic tail and the versatile nitrile pharmacophore—offer strategic tools for modulating the physicochemical and pharmacokinetic profiles of therapeutic candidates. A thorough understanding of its structure, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development.

References

- 1. Tetradecanenitrile | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetradecanenitrile [webbook.nist.gov]

- 3. Tetradecanenitrile [webbook.nist.gov]

- 4. CAS 629-63-0: Tetradecanenitrile | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. lehigh.edu [lehigh.edu]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 629-63-0 | TCI AMERICA [tcichemicals.com]

- 12. greenfield.com [greenfield.com]

- 13. airgas.com [airgas.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Tetradecanenitrile

Introduction

Tetradecanenitrile, also known as myristonitrile, is a long-chain aliphatic nitrile with the chemical formula C₁₄H₂₇N.[1][2][3] This compound, characterized by a 14-carbon hydrophobic chain and a terminal nitrile group (-C≡N), is a key intermediate in the synthesis of various chemicals, including surfactants and pharmaceuticals.[1] Its unique molecular structure imparts specific physical properties that are critical to its application in diverse fields such as materials science and biochemistry.[1] This guide provides a comprehensive overview of the core physical properties of tetradecanenitrile, offering insights into their experimental determination and relevance for researchers, scientists, and drug development professionals.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and structural representation.

| Identifier | Value | Source |

| Chemical Name | Tetradecanenitrile | [4] |

| Synonyms | This compound, 1-Cyanotridecane, Myristyl nitrile, Tridecyl cyanide | [1][2][5] |

| CAS Number | 629-63-0 | [2][4][5] |

| Molecular Formula | C₁₄H₂₇N | [1][2][3] |

| Molecular Weight | 209.37 g/mol | [2][3][5] |

| SMILES | CCCCCCCCCCCCCC#N | [1][5] |

| InChI Key | MLRCLPRHEOPXLL-UHFFFAOYSA-N | [1][2][3] |

The linear structure of tetradecanenitrile, with its saturated hydrocarbon chain, is pivotal to its predominantly non-polar character. The terminal nitrile group, however, introduces a degree of polarity, influencing its solubility and intermolecular interactions.

Key Physical Properties

The physical state and behavior of tetradecanenitrile under various conditions are dictated by a set of key properties, summarized below.

| Physical Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 19 °C (292.15 K) | [4][6][7] |

| Boiling Point | 306.3 °C at 760 mmHg | [6] |

| Density | 0.827 - 0.83 g/cm³ | [4][6] |

| Flash Point | 121.8 °C | [6] |

| Refractive Index | 1.441 - 1.4415 | [4][6] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble | [1] |

Melting and Boiling Points: A Reflection of Molecular Size

The relatively high melting and boiling points of tetradecanenitrile are a direct consequence of its long carbon chain.[1] The extensive surface area allows for significant van der Waals forces between molecules, requiring substantial thermal energy to overcome these attractions and induce a phase change. The melting point of 19 °C indicates that tetradecanenitrile can exist as either a solid or a liquid at or near room temperature.[1][4][6]

Density and Refractive Index: Indicators of Purity and Structure

The density of tetradecanenitrile is less than that of water, which is typical for long-chain aliphatic compounds. The refractive index, a measure of how light propagates through the substance, is a valuable parameter for identification and purity assessment.

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for the reliable application of any chemical compound. This section outlines the standard methodologies for key properties of tetradecanenitrile.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining the physical properties of tetradecanenitrile.

Step-by-Step Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the tetradecanenitrile sample is crystalline. If it is in a liquid state, cool it below its melting point to solidify.

-

Loading the Capillary Tube: Finely powder the solid sample and pack a small amount into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting point range. For a pure substance, this range should be narrow.

Rationale: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement. A broad melting point range often indicates the presence of impurities.

Step-by-Step Protocol: Boiling Point Determination (Distillation Method)

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Addition: Place a sample of tetradecanenitrile and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Observation: The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Rationale: Boiling chips are added to ensure smooth boiling and prevent bumping. The constant temperature reading during distillation indicates that a pure substance is boiling.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for the structural elucidation and purity assessment of tetradecanenitrile.

Infrared (IR) Spectroscopy

The IR spectrum of tetradecanenitrile provides key information about its functional groups. A characteristic sharp absorption band is expected around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. The spectrum will also show strong C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375-1465 cm⁻¹, indicative of the long alkyl chain.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of tetradecanenitrile will show a molecular ion peak (M⁺) at m/z 209, corresponding to its molecular weight.[2] The fragmentation pattern will be characteristic of a long-chain aliphatic nitrile, with a series of peaks corresponding to the loss of alkyl fragments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating tetradecanenitrile from a mixture and confirming its identity. The retention time in the gas chromatogram is a characteristic of the compound under specific chromatographic conditions, and the mass spectrum of the eluting peak provides definitive structural information.[2]

Workflow for Spectroscopic and Chromatographic Analysis

Caption: Workflow for the spectroscopic and chromatographic analysis of tetradecanenitrile.

Solubility Profile

The solubility of tetradecanenitrile is a critical parameter in its application, particularly in formulation and reaction chemistry.

-

Water: Tetradecanenitrile is insoluble in water.[1] This is due to the long, non-polar alkyl chain which dominates the molecule's character, making it unable to form significant hydrogen bonds with water molecules.

-

Organic Solvents: It is soluble in a wide range of common organic solvents.[1] This includes non-polar solvents like heptane and toluene, as well as more polar organic solvents like ethanol and acetone. The principle of "like dissolves like" governs its solubility in these media.

The choice of solvent is crucial for its use in synthesis, purification, and formulation. For instance, in reactions where tetradecanenitrile is a starting material, a solvent that dissolves all reactants is typically chosen.

Safety and Handling

While detailed toxicological data is limited, standard laboratory precautions should be observed when handling tetradecanenitrile. It may cause skin and serious eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.[9] For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[9]

Applications in Research and Development

The physical properties of tetradecanenitrile directly influence its applications in drug development and materials science.

-

Intermediate in Organic Synthesis: Its solubility in organic solvents and the reactivity of the nitrile group make it a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with Grignard reagents to form ketones, opening pathways to a variety of other functional molecules.[10]

-

Role in Drug Design: The nitrile group is a common pharmacophore in medicinal chemistry.[11][12] It can act as a bioisostere for other functional groups, modulate physicochemical properties to improve bioavailability, and participate in key binding interactions with biological targets.[11] The long alkyl chain of tetradecanenitrile can be incorporated into drug candidates to enhance lipophilicity, which can be crucial for membrane permeability.

Conclusion

The physical properties of tetradecanenitrile, from its melting and boiling points to its solubility and spectroscopic signature, are a direct reflection of its molecular structure. A thorough understanding of these properties, coupled with robust experimental methodologies for their determination, is essential for its effective and safe use in research, development, and industrial applications. This guide provides a comprehensive foundation for scientists and professionals working with this versatile long-chain nitrile.

References

- 1. CAS 629-63-0: Tetradecanenitrile | CymitQuimica [cymitquimica.com]

- 2. Tetradecanenitrile [webbook.nist.gov]

- 3. Tetradecanenitrile [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. Tetradecanenitrile | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Tetradecanenitrile [webbook.nist.gov]

- 8. Tetradecanenitrile [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Myristonitrile CAS number lookup

An In-depth Technical Guide to Myristonitrile for Researchers and Drug Development Professionals

Introduction to this compound

This compound, also known as tetradecanenitrile, is a long-chain aliphatic nitrile. While not as commonly discussed as simpler nitriles like acetonitrile, it serves as a valuable building block and intermediate in organic synthesis. Its long alkyl chain imparts lipophilic characteristics, making it a point of interest for creating molecules with specific solubility and membrane-interacting properties. In the broader context of pharmaceutical development, the nitrile group is a critical pharmacophore found in over 30 approved drugs, with many more in clinical trials.[1][2] The nitrile moiety can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can modulate a compound's metabolic stability and pharmacokinetic profile.[3] This guide provides a comprehensive technical overview of this compound, from its fundamental identifiers to its practical applications and analysis.

Chemical Identification and Core Data

Precise identification is the cornerstone of chemical research and procurement. The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring unambiguous communication.

| Identifier | Value | Source |

| CAS Number | 629-63-0 | [4] |

| IUPAC Name | Tetradecanenitrile | [4] |

| Synonyms | Tridecyl Cyanide, this compound | [4] |

| Molecular Formula | C₁₄H₂₇N | [5] |

| PubChem CID | 12389 | N/A |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, formulations, and biological systems. Its long carbon chain and terminal nitrile group give it a distinct profile compared to more common polar aprotic solvents.

| Property | Value | Unit | Source |

| Molecular Weight | 209.375 | g/mol | [5] |

| Appearance | White to colorless powder, lump, or clear liquid | N/A | [4] |

| Melting Point | 19 | °C | [5] |

| Boiling Point | 226-227 (at 100 mmHg) | °C | [5] |

| Density | 0.830 | g/mL | [5] |

| Refractive Index | 1.4415 | N/A | [5] |

Role in Drug Discovery and Development

The incorporation of a nitrile group is a deliberate strategy in modern medicinal chemistry.[3] While this compound itself is not an active pharmaceutical ingredient (API), it serves as a precursor or building block for more complex molecules. The strategic importance of the nitrile functional group includes:

-

Metabolic Stability : Introducing a nitrile can block metabolically vulnerable sites on a drug molecule, thereby increasing its in-vivo half-life.[3]

-

Target Binding : The linear geometry and strong dipole of the C≡N bond allow it to act as a hydrogen bond acceptor or engage in polar interactions within a protein's active site, enhancing binding affinity and selectivity.[1][3]

-

Bioisosterism : The nitrile group can serve as a bioisostere for other functional groups like a carbonyl or a halogen, allowing chemists to fine-tune a molecule's electronic and steric properties while maintaining or improving its biological activity.[3]

-

Modulating Physicochemical Properties : The lipophilic C13 alkyl chain of this compound can be used to increase the lipid solubility of a parent compound, which is crucial for absorption and distribution, particularly for targeting lipid-rich environments like cell membranes.

Safety and Handling Guidelines

Although a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, general safety protocols for aliphatic nitriles should be strictly followed, drawing parallels from well-documented nitriles like Acetonitrile.

-

Primary Hazards : Nitriles as a class can be harmful if swallowed, in contact with skin, or if inhaled.[6][7] They can cause serious eye irritation.[6][7] Upon combustion, they may release toxic fumes, including hydrogen cyanide and nitrogen oxides.[6][8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[9]

-

Handling : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Use non-sparking tools and ensure containers are properly grounded to prevent static discharge, as many organic nitriles are flammable.[6][9]

-

Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

First Aid : In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[8] In all cases of significant exposure or if feeling unwell, seek immediate medical attention.[8]

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

The purity of starting materials like this compound is critical for reproducible synthesis. Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the purity of volatile and semi-volatile organic compounds.

Objective: To determine the purity of a this compound sample and identify potential volatile impurities.

Methodology:

-

Sample Preparation :

-

Prepare a stock solution of this compound at approximately 1000 µg/mL in a suitable solvent like Dichloromethane or Hexane.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Prepare a quality control (QC) sample from a separate weighing.

-

-

Instrumentation (Typical Conditions) :

-

Gas Chromatograph : Agilent 8890 or equivalent with FID.

-

Column : A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aliphatic compounds.

-

Carrier Gas : Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).

-

Injector : Split/splitless injector. Set to 250°C with a split ratio of 50:1. The split ratio can be adjusted to prevent column overloading while maintaining sensitivity.[10]

-

Oven Program :

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Detector : FID set at 300°C.

-

-

Data Acquisition and Analysis :

-

Inject 1 µL of each standard and the sample.

-

Integrate the peak area for this compound and any observed impurities.

-

Generate a calibration curve by plotting the peak area versus concentration for the standards.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Determine purity by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

-

Causality Behind Choices :

-

The choice of a non-polar DB-5ms column is based on the principle of "like dissolves like." this compound is a long-chain, largely non-polar molecule, and will separate well from potential impurities based on boiling point on this type of stationary phase.

-

A split injection is used to introduce a small, precise amount of the sample onto the column, preventing peak distortion and overloading, which is crucial for accurate quantification.

-

The temperature ramp program ensures that lower-boiling impurities elute first, followed by the main this compound peak, and finally any higher-boiling contaminants, providing a clean separation across a range of volatilities.

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control analysis of a this compound sample as described in the protocol above.

Caption: Logical workflow for this compound QC via GC-FID.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. greenfield.com [greenfield.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. airgas.com [airgas.com]

- 10. CN110568085B - Method for determining acetonitrile content in sample - Google Patents [patents.google.com]

A Technical Guide to the Exploration of Myristonitrile from Natural Plant Sources

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide for the identification and characterization of myristonitrile from plant sources. While direct reports of this compound in plants are not prevalent in current literature, this guide presents a scientifically grounded hypothesis focusing on Myristica fragrans (nutmeg) as a primary candidate for investigation. The rationale for this focus is the plant's known production of myristicin and other long-chain C14 compounds, suggesting the presence of the necessary biochemical precursors and enzymatic machinery for this compound biosynthesis.

This guide is structured to lead researchers through a systematic investigation, from the theoretical basis of this compound's potential existence in M. fragrans to detailed, actionable protocols for its extraction, isolation, and characterization.

Part 1: The Scientific Rationale for Investigating Myristica fragrans

Myristica fragrans Houtt., a member of the Myristicaceae family, is renowned for its production of a diverse array of secondary metabolites, particularly within its seeds (nutmeg). The essential oil of nutmeg is rich in phenylpropenes such as myristicin, elemicin, and safrole. Myristicin, in particular, possesses a C14 backbone, the same as this compound. This shared carbon skeleton is a strong indicator that the plant's biosynthetic pathways are capable of producing myristate-derived compounds.

The biosynthesis of myristicin is believed to start from the shikimate pathway, leading to phenylpropanoids. While the direct biosynthetic route to this compound from myristic acid or a related precursor has not been elucidated in plants, the general pathways for nitrile formation are known. These often involve the dehydration of aldoximes, which are themselves derived from amino acids or aldehydes. Given the abundance of fatty acids and their derivatives in nutmeg seeds, it is plausible that a pathway exists for the conversion of a myristate-derivative to this compound.

Therefore, this guide posits that this compound may be a yet-unidentified or underreported constituent of Myristica fragrans essential oil or other lipophilic extracts. The following sections provide the methodological framework to test this hypothesis.

Part 2: Biosynthetic Pathway Hypothesis

The proposed, yet unconfirmed, biosynthetic pathway for this compound in Myristica fragrans would likely diverge from the fatty acid synthesis pathway. Myristic acid, a C14 saturated fatty acid, is a common constituent of nutmeg's fixed oil. A plausible route to this compound could involve the following key steps:

-

Activation of Myristic Acid: Myristic acid is activated to its acyl-CoA or acyl-ACP derivative.

-

Reduction to Aldehyde: The activated myristoyl group is reduced to myristaldehyde.

-

Formation of Aldoxime: Myristaldehyde reacts with an amino donor (e.g., hydroxylamine, though the in-vivo donor may differ) to form myristaldoxime.

-

Dehydration to Nitrile: An aldoxime dehydratase enzyme catalyzes the dehydration of myristaldoxime to yield this compound.

This hypothetical pathway is illustrated in the diagram below.

Caption: Hypothetical biosynthetic pathway of this compound from myristic acid.

Part 3: Experimental Protocols for Investigation

This section outlines a comprehensive workflow for the extraction, identification, and quantification of this compound from Myristica fragrans seeds.

Plant Material and Preparation

-

Source: Obtain whole, high-quality nutmeg seeds (Myristica fragrans) from a reputable supplier. Document the geographical origin, as phytochemical composition can vary.

-

Preparation: Grind the seeds into a coarse powder immediately before extraction to maximize surface area and preserve volatile compounds.

Extraction of Bioactive Compounds

Two primary extraction methods are recommended for their efficiency in isolating volatile and semi-volatile compounds from a lipid-rich matrix like nutmeg.

This method is preferred for its ability to extract thermally labile compounds with high purity and without residual organic solvents.[1][2]

Protocol:

-

Apparatus: A laboratory-scale supercritical fluid extraction (SFE) system.

-

Parameters:

-

Pressure: 15-20 MPa

-

Temperature: 40-50 °C

-

CO₂ Flow Rate: 2-4 mL/min

-

Extraction Time: 2-4 hours

-

-

Procedure:

-

Load the ground nutmeg powder into the extraction vessel.

-

Pressurize the system with CO₂ to the desired supercritical state.

-

Initiate the CO₂ flow through the vessel.

-

Collect the extract in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and leave the extract behind.

-

Store the collected essential oil at 4 °C in a sealed, amber glass vial.

-

A traditional and effective method for extracting essential oils.[3]

Protocol:

-

Apparatus: A Clevenger-type apparatus.

-

Procedure:

-

Place the ground nutmeg powder in a round-bottom flask and add distilled water.

-

Assemble the Clevenger apparatus and heat the flask to boiling.

-

Continue distillation for 3-4 hours, collecting the essential oil that separates from the hydrosol.

-

Carefully separate the oil layer and dry it over anhydrous sodium sulfate.

-

Store the essential oil at 4 °C in a sealed, amber glass vial.

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[4][5][6]

Protocol:

-

Sample Preparation: Dilute the extracted essential oil (1 µL) in a suitable solvent such as methanol or hexane (1 mL).[7]

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with a capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).[7]

-

GC Conditions (Example):

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Solvent Delay: 2-3 minutes.

-

-

Data Analysis:

-

Identification: Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley). Pay close attention to the fragmentation pattern expected for a long-chain aliphatic nitrile.

-

Confirmation: If a peak is tentatively identified as this compound, confirm its identity by comparing its retention time and mass spectrum with that of an authentic this compound standard.

-

Quantification: Determine the relative abundance of this compound by calculating the peak area percentage. For absolute quantification, create a calibration curve using the authentic standard.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the extraction and identification of this compound.

Part 4: Quantitative Data Summary

As there is no established data for this compound content in plants, the following table is presented as a template for researchers to populate with their experimental findings.

| Plant Source | Extraction Method | This compound Yield (mg/kg of dry material) | This compound (% of Essential Oil) |

| Myristica fragrans (Nutmeg) | Supercritical CO₂ Extraction | To be determined | To be determined |

| Myristica fragrans (Nutmeg) | Steam Distillation | To be determined | To be determined |

Part 5: Conclusion and Future Directions

This guide provides a robust framework for the pioneering investigation into the natural occurrence of this compound in plants, with a primary focus on Myristica fragrans. The proposed methodologies are based on established and reliable techniques in the field of natural product chemistry.

Successful identification and quantification of this compound would be a significant contribution to the understanding of plant secondary metabolism. It would also open avenues for further research into the biological activities of this compound and its potential applications in the pharmaceutical and other industries. Future work could involve stable isotope labeling studies to definitively elucidate the biosynthetic pathway of this compound in M. fragrans and screening of other species within the Myristicaceae family for its presence.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [GC-MS analysis of essential oils from seeds of Myristica fragrans in Chinese market] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. areme.co.jp [areme.co.jp]

- 6. azom.com [azom.com]

- 7. scitepress.org [scitepress.org]

Myristonitrile synthesis from myristic acid

An In-depth Technical Guide to the Synthesis of Myristonitrile from Myristic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound from myristic acid. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind experimental choices, offering a self-validating framework for laboratory execution. The primary focus is on the industrially relevant and well-documented method of catalytic ammoxidation, a robust process for converting renewable fatty acid feedstocks into valuable nitrile intermediates.

Introduction and Strategic Importance

This compound, also known as tetradecanenitrile, is a 14-carbon aliphatic nitrile. It serves as a critical chemical intermediate, primarily in the production of myristyl amine through hydrogenation. Fatty amines are versatile cationic surfactants with widespread applications in fabric softening, corrosion inhibition, and as formulation aids in the agricultural and pharmaceutical industries.[1][2]

The precursor, myristic acid (tetradecanoic acid), is a saturated fatty acid abundantly available from natural, renewable sources such as coconut oil and palm kernel oil.[3] The conversion of this bio-based feedstock into this compound represents a key value-adding step in the oleochemical industry. This guide details the fundamental principles, reaction mechanisms, and practical execution of this transformation.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical properties of the reactant and product is essential for process design, particularly for purification steps like vacuum distillation.

| Property | Myristic Acid (Reactant) | This compound (Product) |

| IUPAC Name | Tetradecanoic acid | Tetradecanenitrile |

| Molecular Formula | C₁₄H₂₈O₂ | C₁₄H₂₇N |

| Molar Mass | 228.37 g/mol | 209.38 g/mol |

| Melting Point | 54-55 °C | ~28-30 °C |

| Boiling Point | 326 °C (at 760 mmHg) | ~290-295 °C (at 760 mmHg); ~165 °C (at 15 mmHg) |

| Appearance | White crystalline solid | Colorless to yellowish liquid or low-melting solid |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, chloroform. | Insoluble in water; Soluble in organic solvents.[4] |

Core Synthesis Methodology: Catalytic Ammoxidation

The direct conversion of myristic acid to this compound is efficiently achieved through a one-pot, two-stage reaction known as ammoxidation. This process involves the reaction of the carboxylic acid with ammonia at high temperatures over a solid catalyst.

Overall Reaction: CH₃(CH₂)₁₂COOH (Myristic Acid) + NH₃ ⇌ CH₃(CH₂)₁₂CN (this compound) + 2H₂O

The reaction proceeds via a myristamide intermediate:

-

Amidation: CH₃(CH₂)₁₂COOH + NH₃ ⇌ CH₃(CH₂)₁₂CONH₂ (Myristamide) + H₂O

-

Dehydration: CH₃(CH₂)₁₂CONH₂ ⇌ CH₃(CH₂)₁₂CN + H₂O

To drive the reaction equilibrium towards the final nitrile product, the water generated in both steps is continuously removed from the reaction vessel.[1]

Mechanistic Insights and the Role of Catalysis

The efficiency of ammoxidation hinges on the use of a suitable heterogeneous catalyst. Metal oxides are predominantly used, with their catalytic activity being closely linked to the nature and strength of their surface acid sites.[5]

-

Catalyst Function: Catalysts like zinc oxide (ZnO), alumina (Al₂O₃), vanadium pentoxide (V₂O₅), or iron(III) oxide (Fe₂O₃) facilitate both the initial amidation and the subsequent, more demanding, dehydration of the amide intermediate.[1][2] Studies have shown a positive correlation between catalyst acidity and the final nitrile yield.[1][2] The acidic sites on the catalyst surface are believed to activate the carbonyl group of the acid and amide, making them more susceptible to nucleophilic attack by ammonia and facilitating the elimination of water.

-

Process Phase: The reaction can be conducted in either the liquid or vapor phase.

-

Liquid-Phase Synthesis: Typically performed at temperatures between 280-360 °C. This method is particularly well-suited for long-chain fatty acids like myristic acid due to their lower volatility.[1][6]

-

Vapor-Phase Synthesis: Requires higher temperatures (300-600 °C) to vaporize the fatty acid.[1][7] While potentially offering faster reaction times and minimizing side reactions like polymerization, it requires more specialized equipment.[1]

-

This guide will focus on a liquid-phase protocol, which is more readily adaptable to standard laboratory and pilot-plant setups.

Caption: Reaction pathway for the catalytic ammoxidation of myristic acid.

Detailed Experimental Protocol: Liquid-Phase Synthesis

This protocol describes a representative batch process for the synthesis of this compound. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reagents:

-

Myristic Acid (≥98% purity)

-

Zinc Oxide (ZnO), catalyst grade

-

Anhydrous Ammonia (gas)

-

Nitrogen (high purity, for inerting)

-

-

Equipment:

-

High-pressure stainless steel reactor (e.g., Parr reactor) equipped with:

-

Mechanical stirrer

-

Gas inlet and outlet valves

-

Thermocouple and temperature controller

-

Pressure gauge

-

Reflux condenser or distillation head designed for water removal

-

-

Heating mantle or oil bath

-

Mass flow controller for ammonia gas

-

Cold trap (for condensing removed water)

-

Vacuum filtration apparatus

-

Vacuum distillation setup

-

Step-by-Step Methodology

-

Reactor Charging and Setup:

-

Charge the reactor vessel with myristic acid (e.g., 1 mole, 228.4 g) and zinc oxide catalyst (e.g., 1-2% by weight of the acid, ~2.3-4.6 g).

-

Assemble the reactor securely according to the manufacturer's instructions.

-

-

Inerting the System:

-

Seal the reactor and purge the system with dry nitrogen for 15-20 minutes to remove air and moisture.

-

-

Reaction Execution:

-

Begin stirring and heat the reactor contents to the target temperature, typically between 280-320 °C.[1]

-

Once the temperature has stabilized, stop the nitrogen flow and begin introducing a subsurface stream of anhydrous ammonia gas at a controlled rate. A molar excess of ammonia is required to favor the reaction.[1]

-

Maintain a slight positive pressure (e.g., 1-5 bar) in the reactor.

-

The water formed during the reaction will vaporize and exit the reactor with the excess ammonia stream. Pass this stream through a condenser and cold trap to collect the water.

-

-

Reaction Monitoring and Completion:

-

The reaction progress can be monitored by measuring the amount of water collected in the cold trap. The theoretical amount of water for complete conversion is 2 moles per mole of myristic acid (approx. 36 mL).

-

The reaction is typically complete within 4-8 hours, depending on the temperature, catalyst loading, and ammonia flow rate.

-

-

Post-Reaction Workup:

-

Once the reaction is complete (i.e., water evolution ceases), stop the ammonia flow and turn off the heat.

-

Allow the reactor to cool to below 100 °C.

-

Carefully and slowly vent the excess ammonia into a suitable acid scrubber.

-

Purge the reactor with nitrogen before opening.

-

While the product is still hot and liquid, discharge the crude this compound and immediately filter it through a heated funnel to remove the solid ZnO catalyst.

-

Purification and Characterization

The crude product contains this compound, unreacted myristic acid, and some intermediate myristamide. Vacuum distillation is the standard method for purification.[6]

-

Purification: Transfer the filtered crude product to a distillation flask. Perform fractional distillation under reduced pressure (e.g., 5-15 mmHg). Collect the fraction boiling at the expected temperature for this compound (see table above).

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

FT-IR: Appearance of a strong, sharp absorption band around 2240-2250 cm⁻¹ characteristic of the nitrile (C≡N) stretch, and disappearance of the broad carboxylic acid O-H and C=O stretches.

-

¹H NMR: Analysis of chemical shifts and integration to confirm the aliphatic chain structure.

-

GC-MS: To determine purity and confirm the molecular weight (m/z = 209.38).

-

Summary of Reaction Parameters

| Parameter | Typical Range/Value | Rationale / Field Insight |

| Reaction Temperature | 280 - 360 °C | Balances reaction rate with thermal stability. Higher temperatures favor the dehydration step but can lead to side reactions if excessive.[1] |

| Catalyst | ZnO, Al₂O₃, V₂O₅, Fe₂O₃ | Solid acid catalysts are effective and easily removed by filtration. ZnO is a common, cost-effective choice.[1][8] |

| Catalyst Loading | 1 - 5% (w/w of acid) | Sufficient to provide adequate active sites without complicating filtration. |

| Ammonia | Continuous flow, molar excess | Acts as both reactant and a stripping gas to help remove water, driving the reaction equilibrium forward.[1] |

| Pressure | Atmospheric to 10 bar | Primarily used to maintain liquid phase and control reactant flow; high pressure is not the main driving force. |

| Typical Yield | 80 - 95% | Yields are generally high but depend on efficient water removal and optimized conditions.[1] |

Workflow Visualization

Caption: Experimental workflow for this compound synthesis.

Safety and Handling

Professional laboratory safety practices are mandatory.

-

Myristic Acid: May cause skin and serious eye irritation. Handle with gloves and safety glasses.

-

Ammonia Gas: Toxic, corrosive, and presents an inhalation hazard. The entire reaction must be conducted in a high-performance fume hood. Ensure all fittings on the gas lines and reactor are pressure-tight. An acid scrubber should be in place to neutralize vented gas.

-

This compound: While less volatile than short-chain nitriles, it should be handled with care. Nitriles as a class are considered harmful if swallowed, inhaled, or in contact with skin.[9][10][11] Thermal decomposition at very high temperatures can release toxic hydrogen cyanide.[11]

-

Process Hazards: The reaction is conducted at high temperatures. Use appropriate thermal protection. The use of a sealed reactor requires proper training and adherence to pressure safety protocols.

References

- 1. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. US20130345388A1 - Process for Producing Nitrile-Fatty Acid Compounds - Google Patents [patents.google.com]

- 7. US2590986A - Production of aliphatic nitriles - Google Patents [patents.google.com]

- 8. EP0000916B1 - Process for the production of fatty acid nitriles and glycerine from glycerides, in particular from natural fats and/or oils - Google Patents [patents.google.com]

- 9. greenfield.com [greenfield.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. unigel.com.br [unigel.com.br]

Myristonitrile in Organic Solvents: A Comprehensive Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals.

Myristonitrile, systematically known as tetradecanenitrile (C₁₄H₂₇N), is a long-chain aliphatic nitrile whose utility in organic synthesis and as a precursor in pharmaceutical development is significantly influenced by its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide offers a detailed exploration of this compound's solubility, grounded in theoretical principles and supported by available data and established experimental methodologies.

The Molecular Basis of this compound Solubility

The solubility of any compound is governed by the energetic balance of intermolecular forces between the solute and solvent molecules, a principle often summarized by the adage "like dissolves like."[1] this compound's solubility profile is a direct consequence of its molecular structure, which features a long, nonpolar hydrocarbon tail and a polar nitrile functional group.

Structural Characteristics:

-

Nonpolar Alkyl Chain: The fourteen-carbon chain is the dominant feature of the this compound molecule, making it largely nonpolar and lipophilic. This long chain readily interacts with nonpolar solvent molecules through van der Waals forces (specifically, London dispersion forces).

-

Polar Nitrile Group: The carbon-nitrogen triple bond (-C≡N) at the terminus of the molecule constitutes a highly polar functional group due to the significant electronegativity difference between nitrogen and carbon. This allows for dipole-dipole interactions with polar solvent molecules.

The overall solubility behavior of this compound is a competition between the hydrophobic nature of its long alkyl chain and the hydrophilic character of its nitrile group. In the case of this compound, the influence of the long nonpolar chain is predominant. As the chain length of aliphatic nitriles increases, their solubility in polar solvents like water diminishes significantly because the large hydrocarbon portion disrupts the solvent's hydrogen-bonding network without offering energetically favorable interactions in return.[1]

Solubility Profile of this compound in Common Organic Solvents

While a comprehensive, modern dataset of this compound's solubility in a wide array of organic solvents is limited, a foundational study by Hoerr, Binkerd, Pool, and Ralston in 1944, titled "Solubilities of High-Molecular-Weight Normal Aliphatic Nitriles," provides critical historical data. This, combined with the theoretical principles outlined above, allows for a reliable estimation of its solubility.

Qualitative Solubility Summary:

This compound is generally soluble in nonpolar and moderately polar aprotic organic solvents, and its solubility decreases in highly polar, protic solvents.

| Solvent | Class | Polarity | Expected this compound Solubility |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | High / Miscible |

| Toluene | Aromatic Hydrocarbon | Nonpolar | High / Miscible |

| Diethyl Ether | Ether | Slightly Polar Aprotic | High / Miscible |

| Ethyl Acetate | Ester | Moderately Polar Aprotic | High |

| Acetone | Ketone | Polar Aprotic | High |

| Ethanol | Alcohol | Polar Protic | Moderate |

| Methanol | Alcohol | Polar Protic | Low |

| Water | Inorganic | Highly Polar Protic | Insoluble |

Temperature Dependence: The solubility of solid organic compounds, such as this compound at lower temperatures, in organic solvents generally increases with a rise in temperature. This is a critical consideration for processes like recrystallization.

Rigorous Experimental Determination of Solubility

For applications in pharmaceutical development and process chemistry, precise, quantitative solubility data is often required. The following protocols outline standard laboratory methods for determining the solubility of this compound.

Isothermal Equilibrium Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.

Experimental Protocol:

-

Sample Preparation: An excess of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved solute is reached.

-

Phase Separation: The agitation is stopped, and the undissolved solid is allowed to sediment. Centrifugation at the same constant temperature can be employed to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-warmed or insulated syringe fitted with a filter to prevent the transfer of any solid particles. The concentration of this compound in the aliquot is then determined using a validated analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibration curve.

-

Data Reporting: The solubility is reported in standard units, such as grams of solute per 100 g of solvent ( g/100g ) or mole fraction (x) at the specified temperature.

Polythermal Visual Method

This method is effective for constructing a solubility-temperature curve.

Experimental Protocol:

-

Preparation of Mixtures: A series of samples are prepared in sealed, transparent tubes, each containing a precisely known mass of this compound and the solvent.

-

Controlled Heating: The tubes are placed in a temperature-controlled bath and heated slowly and uniformly, with continuous agitation to ensure homogeneity.

-

Visual Determination: The temperature at which the last crystal of this compound dissolves to form a perfectly clear solution is recorded for each sample. This is the saturation temperature for that specific composition.

-

Solubility Curve Construction: The recorded temperatures are plotted against the corresponding this compound concentrations to generate a solubility curve.

Visualizing Key Concepts and Workflows

Interplay of Factors Governing Solubility

The solubility of this compound is a result of a complex interplay between its own properties, the properties of the solvent, and external conditions.

Caption: Factors influencing the solubility of this compound.

Standard Operating Procedure for Solubility Measurement

A systematic workflow is crucial for obtaining reliable and reproducible solubility data.

Caption: Experimental workflow for solubility determination.

Implications for Research and Development

A clear understanding of this compound's solubility is not merely academic; it has profound practical implications:

-

In Organic Synthesis: The choice of an appropriate solvent in which this compound is sufficiently soluble is critical for achieving optimal reaction rates and yields. Its solubility profile also dictates the choice of anti-solvent and the conditions for its purification by crystallization.

-

In Drug Development: For any nitrile-containing drug candidate structurally related to this compound, solubility data in pharmaceutically acceptable solvents is a cornerstone of pre-formulation studies. Poor solubility can be a major impediment to bioavailability, and a detailed understanding of its solubility behavior is the first step in developing strategies to overcome this, such as the use of co-solvents, surfactants, or amorphous solid dispersions.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Myristonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

Myristonitrile (tetradecanenitrile), a saturated C14 long-chain aliphatic nitrile, is a molecule of significant interest in various fields, including organic synthesis, materials science, and as an intermediate in the pharmaceutical industry. Its long alkyl chain imparts lipophilic properties, making it a valuable building block for complex molecules. As with any chemical entity utilized in sensitive applications, a thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and regulatory compliance. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the thermal behavior of this compound, delving into the theoretical underpinnings of its stability, the experimental methodologies for its characterization, and its anticipated degradation pathways. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related long-chain nitriles and established principles of thermal analysis to provide a robust and scientifically grounded perspective.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before exploring its thermal behavior.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₇N | NIST[1] |

| Molecular Weight | 209.37 g/mol | NIST[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |

| CAS Number | 629-63-0 | NIST[1] |

| Boiling Point | Not available at atmospheric pressure; reduced pressure boiling point of 499.7 K (226.55 °C) at 0.133 bar | NIST[3] |

| Melting Point | 292.4 K (19.25 °C) | NIST[3] |

| Solubility | Insoluble in water, soluble in organic solvents | CymitQuimica[2] |

Theoretical Framework of Thermal Stability in Long-Chain Aliphatic Nitriles

The thermal stability of a molecule is intrinsically linked to its bond energies. In this compound, the key bonds to consider are the C-C single bonds of the alkyl chain, the C-H bonds, and the C≡N triple bond of the nitrile group. The C≡N triple bond is a strong covalent bond, suggesting that the initiation of thermal degradation is more likely to occur through the cleavage of the weaker C-C or C-H bonds in the long alkyl chain.

Generally, the thermal stability of straight-chain aliphatic nitriles is expected to increase with chain length. This is due to the increased van der Waals forces and the greater energy required to overcome these intermolecular forces to induce volatility and subsequent decomposition. However, the long alkyl chain also provides more sites for potential radical initiation and subsequent chain scission reactions at elevated temperatures.

Key Degradation Pathways of this compound

The degradation of this compound can proceed through several pathways, largely dependent on the environmental conditions, particularly the presence of heat, oxygen, and water.

Thermal Degradation (Pyrolysis)

In an inert atmosphere, the pyrolysis of this compound is expected to proceed via a free-radical mechanism. The primary degradation pathways likely involve:

-

Homolytic Cleavage: The C-C bonds in the long alkyl chain are susceptible to homolytic cleavage at high temperatures, leading to the formation of a variety of smaller alkyl radicals.

-

Hydrogen Abstraction: Hydrogen atoms can be abstracted from the alkyl chain, leading to the formation of unsaturated compounds (alkenes) and further radical species.

-

Nitrile Group Elimination: While the C≡N bond is strong, at very high temperatures, elimination reactions can lead to the formation of hydrogen cyanide (HCN) and other nitrogen-containing fragments. The pyrolysis of other nitrogen-containing polymers like polyacrylonitrile is known to produce significant amounts of HCN[4][5].

-

Chain Scission: The initial radical events can propagate along the alkyl chain, leading to the formation of a complex mixture of shorter-chain alkanes, alkenes, and nitriles.

The expected pyrolysis products of this compound would likely include a homologous series of shorter-chain nitriles, alkanes, and alkenes.

Oxidative Degradation

In the presence of oxygen, the thermal degradation of this compound is significantly accelerated and follows a different set of pathways. The primary mechanisms of oxidative degradation include:

-

Auto-oxidation: This is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from the alkyl chain to form an alkyl radical. This radical then reacts with oxygen to form a peroxy radical, which can propagate the chain reaction by abstracting a hydrogen from another this compound molecule.

-

Formation of Hydroperoxides: The propagation of the auto-oxidation chain leads to the formation of hydroperoxides, which are thermally unstable and can decompose to form a variety of oxygenated products, including aldehydes, ketones, carboxylic acids, and alcohols.

-

Oxidation of the Nitrile Group: While the nitrile group is relatively resistant to oxidation, at high temperatures and in the presence of strong oxidizing agents, it can be converted to amides, carboxylic acids, and ultimately, carbon dioxide and nitrogen oxides[6].

Hydrolytic Degradation

At elevated temperatures and in the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis. This process typically occurs in two stages:

-

Conversion to Amide: The nitrile group is first hydrolyzed to an amide (myristamide).

-

Conversion to Carboxylic Acid: The amide is then further hydrolyzed to a carboxylic acid (myristic acid) and ammonia.

The rate of hydrolysis is highly dependent on pH and temperature.

Experimental Methodologies for Studying Thermal Stability and Degradation

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability of a material.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to study pyrolysis. For oxidative stability, use a mixture of inert gas and oxygen or air.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are key parameters for assessing thermal stability.

Causality Behind Experimental Choices: The choice of a constant heating rate allows for reproducible results and comparison between different samples. An inert atmosphere is crucial for studying the intrinsic thermal stability (pyrolysis) without the influence of oxidative reactions. The use of an oxidizing atmosphere allows for the assessment of the material's stability under more realistic processing or storage conditions where air may be present.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

Data Analysis: The DSC thermogram shows endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. The peak temperature and the area under the peak (enthalpy) provide quantitative information about the thermal event.

Causality Behind Experimental Choices: Hermetically sealed pans are used to prevent the loss of volatile decomposition products, which would affect the accuracy of the enthalpy measurement. The inert atmosphere prevents oxidative side reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry[7][8].

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in the pyrolyzer, which is directly coupled to the GC inlet.

-

GC Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.

Causality Behind Experimental Choices: Rapid heating in the pyrolyzer ensures that the decomposition is a direct result of thermal energy and minimizes secondary reactions. The use of a high-resolution capillary GC column is essential for separating the complex mixture of degradation products. Mass spectrometry provides definitive identification of the eluted compounds.

Expected Thermal Behavior and Degradation Products of this compound

Based on the principles outlined above and data from related compounds, the following thermal behavior for this compound can be anticipated:

-

TGA Analysis: In an inert atmosphere, this compound is expected to be stable up to a relatively high temperature, likely exceeding 200°C, before significant mass loss occurs. The decomposition is likely to proceed in a single major step, corresponding to the fragmentation of the alkyl chain. In an oxidizing atmosphere, the onset of decomposition will occur at a lower temperature.

-

DSC Analysis: The DSC thermogram of this compound will show a sharp endothermic peak corresponding to its melting point around 19°C[3]. At higher temperatures, a broad exothermic peak is expected, indicating the onset of decomposition.

-

Py-GC-MS Analysis: The pyrolysis of this compound is expected to yield a complex mixture of compounds. The major products are likely to be:

-

A series of shorter-chain α-olefins and n-alkanes resulting from the random scission of the C13 alkyl chain.

-

A series of shorter-chain saturated and unsaturated nitriles.

-

At higher pyrolysis temperatures, the formation of hydrogen cyanide (HCN) is possible[4].

-

Safety and Handling Considerations

Given the potential for the release of toxic and flammable degradation products, appropriate safety precautions must be taken when handling this compound at elevated temperatures.

-

Ventilation: All heating experiments should be conducted in a well-ventilated fume hood to avoid inhalation of any volatile decomposition products, particularly hydrogen cyanide.

-